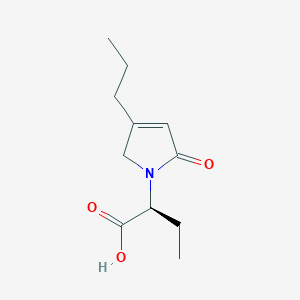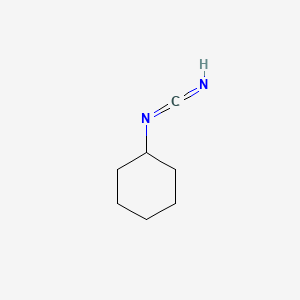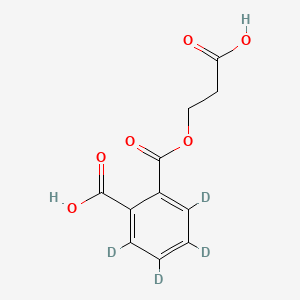
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid is a complex organic compound with a unique structure that includes a pyrrole ring, a ketone group, and an acetic acid moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid can be achieved through several synthetic routes. One common method involves the reaction of a suitable pyrrole derivative with an acylating agent under controlled conditions. The reaction typically requires a catalyst, such as a Lewis acid, to facilitate the formation of the desired product. The reaction conditions, including temperature and solvent, are optimized to ensure high yield and purity of the compound .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods often utilize automated systems to control reaction parameters and ensure consistent product quality. The use of advanced purification techniques, such as chromatography, is essential to remove impurities and obtain the final product in its pure form .
Analyse Chemischer Reaktionen
Types of Reactions
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of functionalized derivatives .
Wissenschaftliche Forschungsanwendungen
(AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid has numerous applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of certain diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals .
Wirkmechanismus
The mechanism of action of (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to (AlphaS)-Alpha-Ethyl-2,5-dihydro-2-oxo-4-propyl-1H-pyrrole-1-acetic Acid include other pyrrole derivatives and acetic acid analogs. Examples include:
- Alpha-Ethyl-2,5-dihydro-2-oxo-4-methyl-1H-pyrrole-1-acetic Acid
- Alpha-Ethyl-2,5-dihydro-2-oxo-4-ethyl-1H-pyrrole-1-acetic Acid .
Uniqueness
What sets this compound apart is its specific structural configuration, which imparts unique chemical and biological properties.
Eigenschaften
Molekularformel |
C11H17NO3 |
|---|---|
Molekulargewicht |
211.26 g/mol |
IUPAC-Name |
(2S)-2-(5-oxo-3-propyl-2H-pyrrol-1-yl)butanoic acid |
InChI |
InChI=1S/C11H17NO3/c1-3-5-8-6-10(13)12(7-8)9(4-2)11(14)15/h6,9H,3-5,7H2,1-2H3,(H,14,15)/t9-/m0/s1 |
InChI-Schlüssel |
MNAAEDCAWCQFEV-VIFPVBQESA-N |
Isomerische SMILES |
CCCC1=CC(=O)N(C1)[C@@H](CC)C(=O)O |
Kanonische SMILES |
CCCC1=CC(=O)N(C1)C(CC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2,2,2-trifluoro-1-[4,8,11-tris(2,2,2-trifluoroacetyl)-1,4,8,11-tetrazacyclotetradec-1-yl]ethanone](/img/structure/B13431404.png)
![tert-butyl (3S)-4-[3-[(2R,3S,4R,5R)-3-fluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,6-dioxopyrimidin-1-yl]-3-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate](/img/structure/B13431411.png)

![[2,6-Difluoro-4-(trifluoromethyl)pyridin-3-yl]methanol](/img/structure/B13431427.png)









![(3R,8S)-tricyclo[9.4.0.03,8]pentadeca-1(15),11,13-trien-2-one](/img/structure/B13431500.png)
